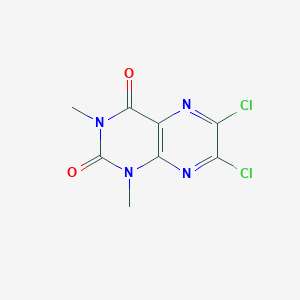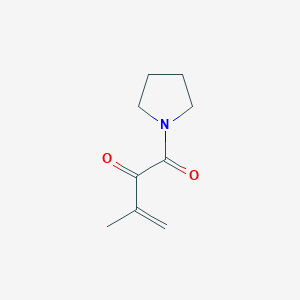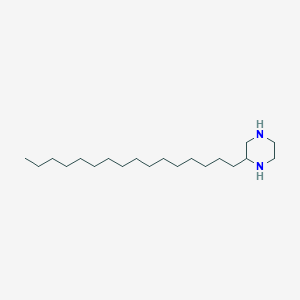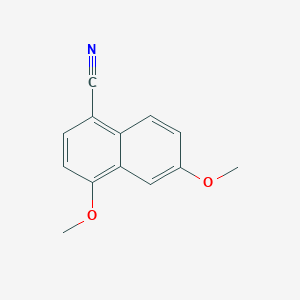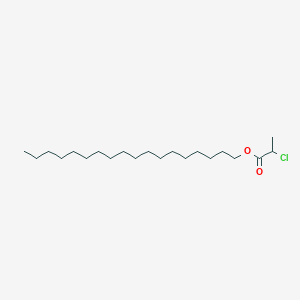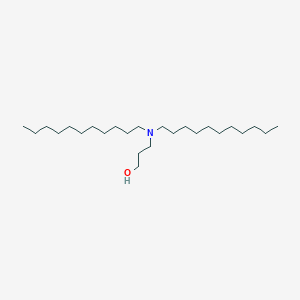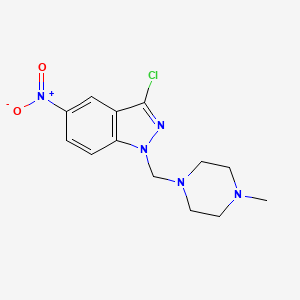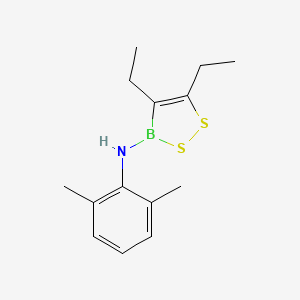
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is an organic compound that features a unique combination of aromatic and boron-containing structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of 2,6-dimethylaniline with boron-containing reagents under controlled conditions. One common method involves the use of boron trichloride (BCl3) and a suitable base to facilitate the formation of the dithiaborol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the boron-containing moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, affecting their function and activity. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-aminobenzothiazole
- N-(2,6-Dimethylphenyl)-2-aminobenzoxazole
- N-(2,6-Dimethylphenyl)-2-aminobenzimidazole
Uniqueness
N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is unique due to its dithiaborol ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the boron-containing moiety or have different heterocyclic structures.
Propriétés
Numéro CAS |
89337-95-1 |
|---|---|
Formule moléculaire |
C14H20BNS2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4,5-diethyldithiaborol-3-amine |
InChI |
InChI=1S/C14H20BNS2/c1-5-12-13(6-2)17-18-15(12)16-14-10(3)8-7-9-11(14)4/h7-9,16H,5-6H2,1-4H3 |
Clé InChI |
FENNMEYIVPIHQX-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C(SS1)CC)CC)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


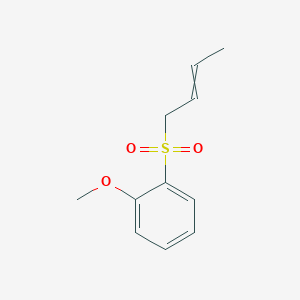

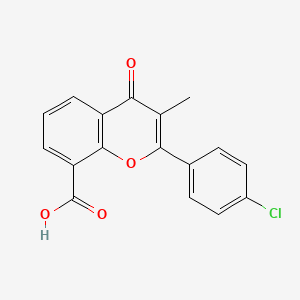
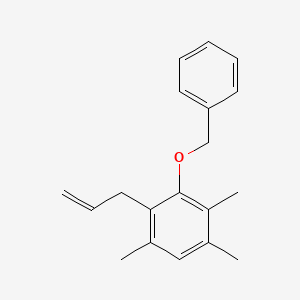


![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
